N-(3-Hydroxyphenyl)benzamide
Overview
Description
“N-(3-Hydroxyphenyl)benzamide” is a chemical compound with the CAS Number: 3743-28-0 . It has a molecular weight of 213.24 and belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 3-hydroxyaniline with benzoyl chloride in an aqueous medium . The product is then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The Inchi Code is 1S/C13H11NO2/c15-12-8-4-7-11 (9-12)14-13 (16)10-5-2-1-3-6-10/h1-9,15H, (H,14,16) . The appearance of signals at 135.1 ppm and 134.5 ppm belong to C9 and C12 of the titled compound .Physical and Chemical Properties Analysis
This compound has a melting point of 171-172 .Scientific Research Applications
Enzyme Inhibition Activity
N-(3-hydroxyphenyl) benzamide and its derivatives have been synthesized and tested for enzyme inhibition activities, particularly against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. These compounds show potential applications in the inhibition of enzymes relevant to various diseases (Abbasi et al., 2014).
Chemoselective N-benzoylation
The compound is involved in the N-benzoylation of aminophenols, producing N-(2-hydroxyphenyl)benzamides. These products have been identified as compounds of biological interest, particularly in chemoselective synthesis (Singh et al., 2017).
Antimicrobial Activity
Some N-(o-hydroxyphenyl)benzamides, including similar compounds, have been synthesized and evaluated for their antimicrobial activities against various bacteria and the fungus Candida albicans. These compounds demonstrate significant antibacterial and antifungal activities, suggesting their use in the development of new antimicrobial agents (Şener et al., 2000).
Dopamine Receptor Ligands
N-(3-Hydroxyphenyl)benzamide derivatives have been synthesized as dopamine D3 receptor ligands. These compounds are designed to probe the secondary binding pocket of the receptor, indicating potential applications in neuroscience and drug development (Omran et al., 2018).
Antioxidant Activity
The structure and antioxidant activity of this compound derivatives have been studied using X-ray diffraction and DFT calculations. These studies highlight the compound's potential as an antioxidant agent (Demir et al., 2015).
Histone Deacetylase Inhibitors
This compound derivatives have been evaluated as novel histone deacetylase inhibitors, showing potential applications in cancer therapy due to their ability to inhibit enzymes involved in epigenetic regulation (Jiao et al., 2009).
Corrosion Inhibition
N-Phenyl-benzamide derivatives, related to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. This suggests applications in material science and engineering (Mishra et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s believed that the compound interacts with its targets through a series of biochemical reactions, possibly involving hydrogen bonding
Biochemical Pathways
It’s suggested that the compound may influence pathways related to intramolecular proton transfer . The downstream effects of these pathway alterations are currently unknown and warrant further investigation.
Pharmacokinetics
Information on the compound’s bioavailability is also lacking
Result of Action
Some studies suggest that the compound may exhibit aggregation-induced emission enhancement, indicating potential applications in fluorescence imaging . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(3-Hydroxyphenyl)benzamide, these factors could include pH, temperature, and the presence of other compounds. Specific information on how these factors influence this compound’s action is currently lacking .
Properties
IUPAC Name |
N-(3-hydroxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNOBHNBCHZOHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190876 | |
Record name | Benzamide, N-(3-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3743-28-0 | |
Record name | Benzamide, N-(3-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(3-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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